3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's structural features contribute to its unique chemical properties, making it a subject of interest for various scientific studies.
The compound is classified under the category of naphthyridines, which are bicyclic compounds containing nitrogen atoms. It is recognized by its IUPAC name and has a specific molecular formula of with a molecular weight of approximately 176.22 g/mol. The compound can be sourced from various chemical suppliers and databases such as PubChem and American Elements.
The synthesis of 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common synthetic routes include:
These methods may be optimized in industrial settings to enhance yield and purity while adhering to green chemistry principles to minimize environmental impact.
The molecular structure of 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 176.22 g/mol |
InChI | InChI=1S/C10H12N2O/c11-9-7-3-1-2-4-8(10)12/h3-4H,1-2H2,(H,11,12) |
InChI Key | RMAUFJNNCSWZOK-UHFFFAOYSA-N |
3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one participates in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.
The mechanism of action for 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is dependent on its specific biological targets:
Research indicates that compounds within this class may exhibit antimicrobial or anticancer properties due to their ability to interact with cellular targets.
The physical properties of 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one has several applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2